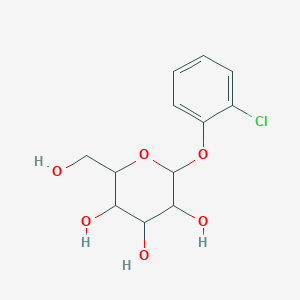![molecular formula C26H25FN2O3 B2648564 3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 847407-12-9](/img/structure/B2648564.png)
3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AFA, and it is a member of the benzofuran class of compounds. AFA has been shown to have a number of interesting properties, including the ability to inhibit certain enzymes and to modulate the activity of certain receptors in the body. In
Aplicaciones Científicas De Investigación
Novel Synthesis and Derivatives
Research on adamantane derivatives, such as the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, explores their potential for further chemical modifications and applications in material science. The synthesis process, which is convenient and rapid, leads to compounds characterized by typical methods, indicating a broad interest in adamantane's versatility for developing novel materials or chemicals (Anderson, Burks, & Harruna, 1988).
Fluorescence Microscopy Applications
Adamantylphthalimide derivatives have been utilized in fluorescence microscopy for the selective visualization of lipid droplets and mitochondria in cells. These compounds exhibit properties like moderate absorptivity, high quantum yield of fluorescence, and low cytotoxicity, making them useful in live cell microscopy. Such applications are particularly valuable in studies focused on cellular structures and functions, offering insights into cellular metabolism and disease states (Benčić et al., 2019).
Material Science: Polyamides and Polyimides
In the field of material science, adamantane-containing compounds have been synthesized and incorporated into polyamides and polyimides, demonstrating unique properties such as high thermal stability and mechanical strength. These materials are noted for their potential in creating advanced polymers with specific functionalities, including high glass transition temperatures and inherent viscosities. Such research indicates the importance of adamantane derivatives in developing new materials with desirable thermal and mechanical properties (Liaw & Liaw, 2001).
Biomedical Applications
Adamantane derivatives have also been explored for their biomedical applications, including their role in cell-free protein synthesis and as potential antimicrobial or antiviral agents. For instance, studies on the deprotection and incorporation of unnatural amino acids during cell-free protein synthesis highlight the versatility of adamantane-containing compounds in biochemistry and molecular biology. Such compounds can facilitate the incorporation of chemically intractable amino acids into proteins, demonstrating the potential of adamantyl derivatives in expanding the toolkit for protein engineering and drug discovery (Arthur et al., 2013).
Propiedades
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-18-4-3-5-19(11-18)28-24(30)23-22(20-6-1-2-7-21(20)32-23)29-25(31)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17H,8-10,12-14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPZFLXDEIXISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2648481.png)
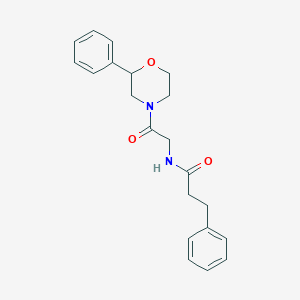
![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
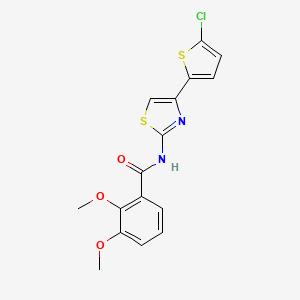
![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
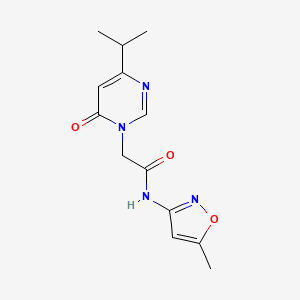
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

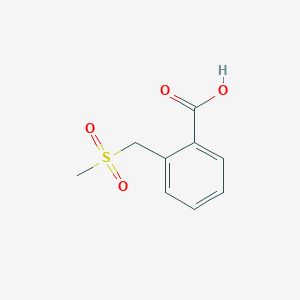
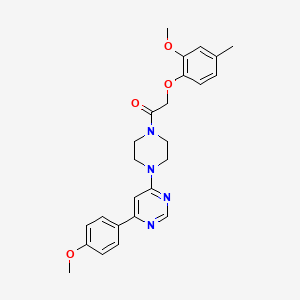
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)
